N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide
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Description
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide, also known as MBX-2982, is a small molecule compound that is being developed as a potential treatment for type 2 diabetes. It works by targeting the G-protein coupled receptor GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells. Activation of GPR119 leads to increased insulin secretion from beta cells and increased release of incretin hormones from enteroendocrine cells, both of which help to lower blood glucose levels.
Scientific Research Applications
Protoporphyrinogen Oxidase Inhibition
The inhibition of protoporphyrinogen oxidase by oxadiazole derivatives, including compounds related to N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide, represents a significant application in scientific research. These compounds have been identified as potent inhibitors of plant, yeast, and mouse protoporphyrinogen oxidase, highlighting their potential in studying enzymatic processes and developing herbicidal strategies (Matringe et al., 1989).
Antimicrobial and Anti-inflammatory Activities
Research into oxadiazole derivatives has also demonstrated their antimicrobial and anti-inflammatory potentials. For example, studies have shown that certain oxadiazole compounds exhibit significant antibacterial, antifungal, anti-inflammatory, and antinociceptive activities, suggesting their usefulness in developing new therapeutic agents (Bassyouni et al., 2012).
Insecticidal Activity
The synthesis and evaluation of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against pests like the diamondback moth. These findings indicate the role of oxadiazole derivatives in developing novel insecticides with potential applications in agriculture (Qi et al., 2014).
Antimicrobial Agents Synthesis
Further research into combining oxadiazole and pyrazole scaffolds with coumarin rings has led to the development of novel antimicrobial agents. These hybrid molecules have been evaluated for their in vitro antimicrobial activity against various pathogens, demonstrating the versatility of oxadiazole derivatives in antimicrobial agent synthesis (Mahesh et al., 2016).
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-12(18)15-14-17-16-13(19-14)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYARMCNMZNXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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